3-(4-Iodobenzoyl)quinoline
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Overview
Description
4-(4-Iodobenzoyl)quinoline is a chemical compound used in scientific research. It has a molecular formula of C16H10INO and a molecular weight of 359.16 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(4-Iodobenzoyl)quinoline consists of a quinoline core with an iodobenzoyl group attached at the 4-position .Scientific Research Applications
Fluorescence in Biochemistry and Medicine
4-(4-Iodobenzoyl)quinoline derivatives, particularly those with fluorophores, are utilized extensively in biochemistry and medicine. These compounds are employed for studying various biological systems, including DNA fluorophores based on fused aromatic systems. The search for new compounds that are more sensitive and selective continues to be important, with quinoline derivatives showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activities
Quinoline based 1,3,4-oxadiazole derivatives, including those synthesized with iodobenzene diacetate (IBD), have been evaluated for their antibacterial, antifungal, antituberculosis, and antimalarial activities. These compounds are known for their potent in vitro biological properties, with certain compounds demonstrating notable cytotoxic activities in vivo (Ladani & Patel, 2015).
Molecular Structure and Spectroscopy
Studies on molecular structure and spectroscopic characterization of quinoline derivatives, including those with chlorophenyl and dimethylamino phenyl groups, have been conducted. These studies focus on understanding intermolecular electronic interactions, reactivity descriptors, and non-linear optical (NLO) properties, which are crucial for assessing their biological potentials and applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis of Quinolines
Advancements in the synthesis of quinolines, such as the metal-free visible-light-mediated radical azidation of cyclopropenes, have been reported. These methods enable the efficient production of multisubstituted quinoline products, which are valuable in various applications, including medicinal chemistry (Smyrnov, Muriel, & Waser, 2021).
Alternative to Benzidine
Research on the use of 7-Amino-3-(4-aminophenyl)quinoline as an alternative to benzidine in dye manufacturing highlights the potential of quinoline derivatives in industrial applications. The differential reactivity of these compounds opens up possibilities for their use in various dyeing processes (Krishnan, Sekar, & Seshadri, 1986).
Future Directions
Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Target of Action
The primary targets of quinoline derivatives, such as 3-(4-Iodobenzoyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antimicrobial agents .
Mode of Action
Quinoline derivatives interact with their targets by inhibiting their function. For instance, they can inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . This inhibition can lead to changes in bacterial DNA synthesis, disrupting their ability to replicate and survive .
Biochemical Pathways
Quinoline derivatives can affect multiple biochemical pathways. For example, they have been found to inhibit two primary proinflammatory signaling pathways, JAK/STAT and NF-kappa B . This simultaneous inhibition can lead to a decrease in the release of various proinflammatory factors, potentially leading to anti-inflammatory effects .
Pharmacokinetics
They are widely distributed throughout the body, undergo metabolism primarily at the C7 position, and are excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.
Result of Action
The result of the action of quinoline derivatives can vary depending on the specific compound and its targets. Their primary effect is often antimicrobial, due to their inhibition of key bacterial enzymes . Additionally, their potential anti-inflammatory effects could lead to a decrease in inflammation and related symptoms .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of these compounds . Additionally, factors such as the presence of other drugs or compounds, the specific strain of bacteria, and patient-specific factors (e.g., age, health status) can also influence their action.
Properties
IUPAC Name |
(4-iodophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLSQANUBBVFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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